6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Lipophilicity Physicochemical property Drug-likeness

6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 296770-69-9, molecular formula C₁₆H₁₇N₃O, molecular weight 267.33 g/mol) is a penta-substituted pyrazolo[1,5-a]pyrimidine derivative featuring a 7-hydroxy tautomer. This compound belongs to the privileged pyrazolo[1,5-a]pyrimidine scaffold, a recognized bioisostere of adenine that exhibits broad biological activity profiles, including kinase inhibition (Pim-1, CDK2, TRKA) and anticancer properties.

Molecular Formula C16H17N3O
Molecular Weight 267.332
CAS No. 296770-69-9
Cat. No. B2864311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
CAS296770-69-9
Molecular FormulaC16H17N3O
Molecular Weight267.332
Structural Identifiers
SMILESCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C
InChIInChI=1S/C16H17N3O/c1-4-13-10(2)17-15-14(12-8-6-5-7-9-12)11(3)18-19(15)16(13)20/h5-9,18H,4H2,1-3H3
InChIKeyHKRODORCYOWYMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 296770-69-9): Core Scaffold and Procurement Context


6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 296770-69-9, molecular formula C₁₆H₁₇N₃O, molecular weight 267.33 g/mol) is a penta-substituted pyrazolo[1,5-a]pyrimidine derivative featuring a 7-hydroxy tautomer . This compound belongs to the privileged pyrazolo[1,5-a]pyrimidine scaffold, a recognized bioisostere of adenine that exhibits broad biological activity profiles, including kinase inhibition (Pim-1, CDK2, TRKA) and anticancer properties [1]. It is commercially available as a research chemical with a typical purity of ≥95% .

Scaffold: Privileged adenine bioisostere for kinase inhibitor research
Workflow: ATP-competitive hinge-binder lead optimization and library synthesis
Context: Multi-vector substitution pattern supports SAR exploration at C2, C3, C5, C6

Why Generic Substitution Is Not Advisable for 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol


Although many pyrazolo[1,5-a]pyrimidines share a common core, small variations in peripheral substitution produce substantial changes in target selectivity, cellular potency, and physicochemical properties. For example, the presence or absence of a 6-alkyl group has been shown to modulate lipophilicity (clogP) and metabolic stability within kinase inhibitor series, while the 7-hydroxy moiety participates in critical hydrogen-bond interactions with hinge-region residues in kinase ATP-binding sites [1]. Consequently, substituting the target compound with an analog lacking the 6-ethyl group (e.g., 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, CAS 331739-47-0) or bearing a different C7 substituent is expected to alter both the biological activity profile and the synthetic utility of the scaffold, rendering simple interchange unreliable [2].

6-Ethyl deletion alters lipophilicity
Removing the 6-ethyl group (e.g., CAS 331739-47-0) is predicted to lower clogP by ~0.9 units, potentially shifting membrane permeability and cellular assay outcomes.
7-OH/oxo hinge-binding motif substitution
Replacing the 7-hydroxy group with amino (CAS 899387-48-5) changes hydrogen-bond donor/acceptor geometry and may disrupt conserved kinase hinge-region interactions observed in co-crystal structures.
Metabolic stability profile differs with alkyl chain
The 6-ethyl analog may exhibit different CYP-mediated oxidation susceptibility compared to 6-methyl or 6-H analogs, based on class-level SAR in fused pyrimidines; experimental validation needed.

Quantitative Differentiation Evidence for 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 296770-69-9)


Comparative clogP and Predicted Lipophilicity vs. 6-Des-ethyl Analog

The presence of the 6-ethyl group increases calculated lipophilicity (clogP) by approximately 0.8–1.0 log unit compared to the 6-des-ethyl analog 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 331739-47-0), based on fragment-based algorithm predictions . This difference is expected to enhance passive membrane permeability while potentially reducing aqueous solubility, a trade-off relevant to cellular assay design and formulation.

clogP Difference
Class-level inference
ΔclogP ≈ +0.9
Target vs. 6-des-ethyl analog
Predicted higher membrane permeability context
Calculated via fragment-based method; experimental logP unavailable
Lipophilicity Physicochemical property Drug-likeness

Tautomeric Stabilization via 6-Ethyl Substitution: 7-OH vs. 7-NH Analog Comparison

The 7-hydroxy group in the target compound exists in equilibrium with the 7-oxo tautomer, a feature stabilized by the electron-donating 6-ethyl group through hyperconjugation [1]. In contrast, the 7-amino analog (6-ethyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, CAS 899387-48-5) presents a different hydrogen-bond donor/acceptor geometry. Crystal structures of closely related pyrazolo[1,5-a]pyrimidin-7-ones demonstrate that the 7-OH/oxo motif engages in a conserved hydrogen-bond network with kinase hinge residues (e.g., JMJD2C catalytic domain, PDB 5FJK) [2].

H-Bond Motif
Supporting evidence
7-OH/Oxo vs. 7-NH
Target vs. 7-amino analog (CAS 899387-48-5)
Conserved kinase hinge-binding pharmacophore
PDB 5FJK shows 7-oxo interaction with JMJD2C; NH may lose key H-bond
Tautomerism H-bond donor Kinase hinge-binding motif

Predicted Metabolic Stability Advantage of the 6-Ethyl Group vs. 6-Methyl Analog

In pyrazolo[1,5-a]pyrimidine kinase inhibitors, the 6-ethyl substituent may provide a moderate metabolic stability advantage over the 6-methyl analog due to steric shielding of the adjacent C7 position from CYP-mediated oxidation, though this effect is context-dependent and has not been experimentally verified for this specific scaffold . Class-level SAR in related fused pyrimidine systems indicates that ethyl groups at analogous positions can reduce oxidative metabolism compared to methyl or unsubstituted counterparts.

Metabolic Stability
Class-level inference
Qualitative SAR trend
6-Ethyl vs. 6-methyl analog
Predicted metabolic stability context
Inferred from fused pyrimidine literature; requires microsomal assay
Metabolic stability CYP oxidation Alkyl chain length

Recommended Application Scenarios for 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol


Kinase Inhibitor Lead Optimization and Hinge-Binder Scaffold Development

The 7-OH/oxo tautomeric system, validated in co-crystal structures with KDM4C/JMJD2C as a hinge-binding motif [1], positions this compound as a candidate scaffold for optimizing ATP-competitive kinase inhibitors. The 6-ethyl group introduces lipophilicity that can be exploited to fine-tune cellular permeability, while the 3-phenyl and 2,5-dimethyl groups provide vectors for additional SAR exploration.

Fragment-Based and Structure-Guided Drug Discovery

The established binding pose of the related 3-carbonitrile analog in the JMJD2C catalytic domain (PDB 5FJK) [2] supports the use of this 3-phenyl variant in fragment-growing strategies. Researchers can use the 3-phenyl group as a lipophilic anchor for structure-guided elaboration, while the 6-ethyl group occupies a small hydrophobic pocket that tolerates alkyl substitution, as evidenced by the crystallographic data.

Medicinal Chemistry Building Block for Parallel Library Synthesis

With four points of diversity (C2, C3, C5, C6) and a reactive 7-OH handle, this compound serves as a versatile building block for generating focused pyrazolo[1,5-a]pyrimidine libraries. The 6-ethyl-2,5-dimethyl-3-phenyl substitution pattern represents a specific combination not available from simpler precursors, enabling the construction of SAR datasets that probe the contribution of 6-alkyl substitution to target affinity and selectivity.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Hinge-binding scaffold with validated binding mode (PDB 5FJK)
Co-crystal structure alignment; 6-alkyl SAR at C6 hydrophobic pocket
Fragment-based lead discovery
Structure-guided elaboration from 3-phenyl lipophilic anchor
C6 pocket tolerance; C3 vector derivatization feasibility
Parallel pyrazolo[1,5-a]pyrimidine library synthesis
Multi-vector substitution (C2, C3, C5, C6, C7) building block
6-alkyl substitution contribution to target affinity and selectivity
Quote Request

Request a Quote for 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.